4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium
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Overview
Description
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium is a chemical compound known for its unique structure and properties It is a salt formed from the combination of 4-chloro-2-cyclohexylphenol and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of cyclohexylphenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include the activation or inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl(triphenyl)phosphanium 4-chloro-2-cyclohexylphenolate: A similar compound with a benzyl group instead of a propyl group.
Triphenylmethylphosphonium 4-chloro-2-cyclohexylphenolate: Another related compound with a methyl group instead of a propyl group.
Uniqueness
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium is unique due to its specific combination of a cyclohexylphenol moiety with a triphenyl(propyl)phosphanium group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
94231-16-0 |
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Molecular Formula |
C33H36ClOP |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H15ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h3-17H,2,18H2,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
LTHFSNLEPBGOOK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
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